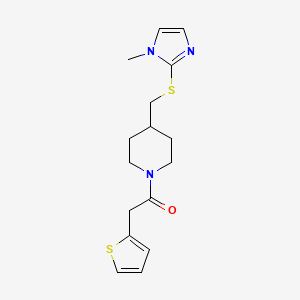

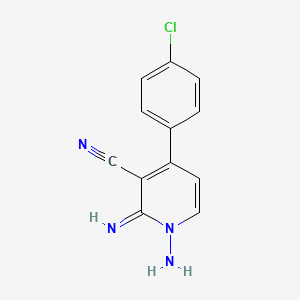

![molecular formula C12H16N2O4 B2477576 Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 866329-51-3](/img/structure/B2477576.png)

Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- is an organic compound with the molecular formula C13H18N2O4 . It is also known by other synonyms such as Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate .

Molecular Structure Analysis

The molecular structure of Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- consists of a benzene ring attached to a carboxyl group and an amino group . The exact mass of the molecule is 266.12665706 .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Studies

- Synthesis of Labeled Compounds : Benzoic acid derivatives have been utilized in the synthesis of labeled compounds for research purposes. For example, the preparation of 4-Amino[7-14C]benzoic acid involves carbonation of the lithium salt of N,N-bis(trimethylsilyl)aniline, leading to compounds with specific activities useful for biological and chemical studies (Taylor et al., 1996).

- Peptidomimetics and Scaffold for Combinatorial Chemistry : The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) shows promise as a building block for peptidomimetics and as a scaffold for combinatorial chemistry, demonstrating the versatile applications of benzoic acid derivatives in the synthesis of complex organic molecules (Pascal et al., 2000).

Pharmacokinetics and Drug Development

- Pharmacokinetic Studies : Benzoic acid derivatives are studied for their pharmacokinetics to understand their behavior in biological systems. For instance, the pharmacokinetics of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester was investigated in rats, providing insight into its distribution and bioavailability (Xu et al., 2020).

Material Science and Polymers

- Doping Agents for Polyaniline : Benzoic acid and its derivatives, such as 4-aminobenzoic acid, have been explored as doping agents for polyaniline, a conducting polymer. This application demonstrates the role of benzoic acid derivatives in modifying the electrical properties of polymers for advanced technological applications (Amarnath & Palaniappan, 2005).

Antibacterial Applications

- Antibacterial Agents : Schiff bases derived from 4-aminobenzoic acid have been synthesized and evaluated for their potential as antibacterial agents. This highlights another aspect of benzoic acid derivatives' applications in developing new antimicrobial compounds (Parekh et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of Benzoic Acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- is sphingosine kinase . Sphingosine kinase is an enzyme that plays a crucial role in the sphingolipid metabolic pathway, which is involved in cell growth, survival, and immune response.

Mode of Action

This compound inhibits sphingosine kinase activity . . Instead, it likely binds to a separate site on the enzyme, changing its conformation and reducing its activity.

Biochemical Pathways

By inhibiting sphingosine kinase, this compound prevents the formation of sphingosine-1-phosphate, a signaling molecule that has diverse functions in the body . This can affect various downstream pathways, including those involved in cell growth and immune response.

Result of Action

The inhibition of sphingosine kinase and the subsequent reduction in sphingosine-1-phosphate formation can have various molecular and cellular effects. For example, it may influence cell growth and survival, as well as immune response .

Propiedades

IUPAC Name |

4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMMESVAMLIEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2477493.png)

![(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2477496.png)

![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)

![9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid](/img/structure/B2477505.png)

![5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2477506.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2477507.png)

amine](/img/structure/B2477508.png)

![Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2477513.png)